3-Bromo-4-(ethylsulfanyl)thiophene
Description
Structure
3D Structure
Properties
CAS No. |
88419-18-5 |
|---|---|
Molecular Formula |
C6H7BrS2 |
Molecular Weight |
223.2 g/mol |
IUPAC Name |
3-bromo-4-ethylsulfanylthiophene |
InChI |
InChI=1S/C6H7BrS2/c1-2-9-6-4-8-3-5(6)7/h3-4H,2H2,1H3 |
InChI Key |
POSXCRNNLLLCAB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CSC=C1Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 4 Ethylsulfanyl Thiophene
Regioselective Bromination Strategies in Thiophene (B33073) Architectures
The introduction of a bromine atom at a specific position on the thiophene ring is a critical step in the synthesis of 3-Bromo-4-(ethylsulfanyl)thiophene. The high reactivity of the thiophene ring towards electrophilic substitution often leads to a mixture of products, making regioselectivity a key challenge. wikipedia.orgnih.gov
Direct Bromination Approaches and Mechanistic Considerations
Direct bromination of thiophene typically occurs at the highly reactive 2- and 5-positions. wikipedia.org To achieve bromination at the 3-position, the more reactive positions must be blocked. One approach involves the use of N-bromosuccinimide (NBS) in a solvent like glacial acetic acid, which can provide high regioselectivity for the 2-position in substituted thiophenes. sci-hub.ru
The mechanism of bromination with NBS is thought to involve the formation of a bromonium ion, which then attacks the electron-rich thiophene ring. researchgate.net Computational studies using Density Functional Theory (DFT) have supported this mechanism, indicating that the formation of the bromonium ion is a favorable pathway. researchgate.net The reaction rate and selectivity can be influenced by the solvent and initial temperature. sci-hub.ru
For instance, the bromination of 2-methylthiophene (B1210033) with NBS in carbon tetrachloride yields 2-bromo-5-(bromomethyl)thiophene. d-nb.infonih.gov This highlights the directing effect of substituents on the thiophene ring.
Indirect Functionalization via Precursor Compounds and Isomerization
Indirect methods offer an alternative route to achieve the desired regioselectivity. One such method involves the reduction of a poly-brominated thiophene precursor. For example, 3-bromothiophene (B43185) can be synthesized by the reduction of 2,3,5-tribromothiophene (B1329576) using a zinc-dust and acid system. evitachem.comscispace.com This method has been shown to produce isomer-free 3-bromothiophene in high yields. scispace.com
Another indirect strategy involves metal-halogen exchange followed by hydrolysis. 3-Bromothiophene has been prepared from 2,3,5-tribromothiophene via reaction with n-butyllithium followed by hydrolysis of the resulting organometallic compound. scispace.comorgsyn.org
Furthermore, isomerization of bromothiophene derivatives can be a viable strategy. McCullough and coworkers developed a method involving the use of a blocking group, which is later removed, to synthesize specific isomers. google.com
| Precursor Compound | Reagents | Product | Yield (%) | Reference |
| 2,3,5-Tribromothiophene | Zinc-dust, Acetic Acid | 3-Bromothiophene | 80 | scispace.com |
| 2,3,5-Tribromothiophene | n-Butyllithium, H₂O | 3-Bromothiophene | - | scispace.comorgsyn.org |
| Tetrabromothiophene | Zinc-dust, Acetic Acid | 3,4-Dibromothiophene | 68 | scispace.com |
Installation of the Ethylsulfanyl Moiety on Thiophene Rings
The introduction of the ethylsulfanyl group (-SEt) onto the thiophene ring is another crucial step in the synthesis of the target compound. This can be achieved through various carbon-sulfur bond-forming reactions.
Thiolation Reactions and Sulfur Functionalization Techniques
Thiolation involves the introduction of a thiol group (-SH) which can then be alkylated to form the desired thioether. One common method is the lithiation of the thiophene ring followed by reaction with elemental sulfur. For example, reaction of thiophene with butyllithium (B86547) gives 2-lithiothiophene, which upon reaction with sulfur, yields the corresponding thiol. wikipedia.org
Recent research has also explored the use of bio-based routes for producing thiophenethiols. For instance, levulinic acid, a biomass-derived platform chemical, can be converted to 5-methylthiophene-2-thiol. royalsocietypublishing.org
Carbon-Sulfur Bond Formation Methodologies
Direct formation of the carbon-sulfur bond is a more direct approach. This can be achieved through cross-coupling reactions or nucleophilic substitution.
The sulfa-Michael addition is a prominent method for C-S bond formation, involving the 1,4-addition of a sulfur nucleophile to an unsaturated acceptor. acs.org Thiol-ene reactions, where a thiol adds across a double bond, also provide a route to thioethers. wikipedia.org This reaction proceeds via an anti-Markovnikov addition and can be initiated by radicals. wikipedia.org
Furthermore, metal-catalyzed reactions have been developed for C-S bond formation. For example, tungsten complexes have been shown to cleave the C-S bond in thiophenes, which is relevant to hydrodesulfurization processes. nih.gov Organocatalytic methods are also gaining prominence for their efficiency and selectivity in C-S bond formation. acs.org
| Reaction Type | Reagents | Key Features |
| Lithiation-Thiolation | Butyllithium, Sulfur | Forms a thiol intermediate |
| Sulfa-Michael Addition | Sulfur nucleophile, Unsaturated acceptor | 1,4-addition |
| Thiol-ene Reaction | Thiol, Alkene | Anti-Markovnikov addition |
| Metal-Catalyzed Coupling | Metal catalyst, Thiol, Halide | Direct C-S bond formation |
Green Chemistry Principles and Sustainable Synthetic Approaches for Halogenated Organosulfur Thiophenes
The development of environmentally benign synthetic methods is a key focus in modern chemistry. researchgate.netroyalsocietypublishing.org This is particularly relevant for the synthesis of halogenated organosulfur compounds, which can involve hazardous reagents and generate significant waste.
Green chemistry principles encourage the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. royalsocietypublishing.orgyoutube.com For instance, the use of water as a solvent in a chemoselective heterocyclization of bromoenynes offers a sustainable route to substituted thiophenes. organic-chemistry.org Similarly, the use of elemental sulfur in reactions, avoiding the need for pre-functionalized sulfur reagents, aligns with green chemistry principles. organic-chemistry.org
In the context of bromination, using N-bromosuccinimide in acetic acid is considered a more environmentally friendly alternative to using elemental bromine in chlorinated solvents. sci-hub.ru Furthermore, the development of bio-based routes to thiophene derivatives, such as the conversion of levulinic acid to 5-methylthiophene-2-thiol, represents a significant step towards sustainability. royalsocietypublishing.org
The use of organocatalysis and photocatalysis also contributes to greener synthetic pathways by reducing the reliance on heavy metal catalysts. researchgate.net
| Green Chemistry Approach | Example | Reference |
| Use of Green Solvents | Water in heterocyclization of bromoenynes | organic-chemistry.org |
| Use of Safer Reagents | N-bromosuccinimide instead of Br₂ | sci-hub.ru |
| Use of Renewable Feedstocks | Levulinic acid for thiophenethiol synthesis | royalsocietypublishing.org |
| Catalysis | Organocatalysis for C-S bond formation | acs.org |
Scale-Up Considerations for Laboratory and Research-Scale Production
Transitioning the synthesis of this compound from a small laboratory scale to a larger research scale (multi-gram to kilogram) introduces several practical and economic challenges. Careful planning is required to ensure the process remains efficient, safe, and cost-effective.
Key considerations include:
Reagent Cost and Availability: The cost of starting materials, such as 3,4-dibromothiophene, and reagents like n-butyllithium can become a significant factor at larger scales. If palladium-catalyzed cross-coupling reactions are used, the cost and potential for contamination from the precious metal catalyst are major concerns. chemrxiv.org
Reaction Condition Management: Many of the reactions involved, particularly lithium-halogen exchange using n-butyllithium, are highly exothermic. google.com On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of undesired byproducts. This necessitates the use of specialized reactors with robust cooling systems and careful control over the rate of reagent addition.
Purification Methods: While column chromatography is a standard purification technique in a small-scale lab setting, it is often impractical and expensive for larger quantities due to high solvent consumption and low throughput. For scale-up, alternative purification methods such as vacuum distillation, recrystallization, or precipitation are preferred. orgsyn.org The choice of method depends on the physical properties of the product and its impurities.
Safety and Handling: Handling large volumes of hazardous and pyrophoric reagents like n-butyllithium requires stringent safety protocols and specialized equipment. nih.gov The management of solvent waste and byproducts also becomes a more significant environmental and logistical consideration at a larger scale.
Process Optimization: To improve efficiency and yield on a larger scale, the reaction may need to be re-optimized. This could involve adjusting solvent choices, reaction concentrations, and temperatures to balance reaction time, product yield, and operational safety. For instance, reducing the equivalents of expensive reagents or finding more economical catalysts can drastically improve the viability of a research-scale synthesis. acs.org
Table 2: Key Scale-Up Considerations
| Factor | Laboratory Scale (mg-g) | Research Scale (g-kg) | Rationale |
|---|---|---|---|
| Primary Purification Method | Flash Column Chromatography | Vacuum Distillation / Recrystallization | Chromatography is not economically scalable; distillation and crystallization are more suitable for bulk purification. google.comorgsyn.org |
| Heat Management | Ice bath, simple stirring | Jacketed reactor with automated temperature control, controlled addition rates | Exothermic reactions require robust cooling to prevent overheating and side reactions at a larger volume. google.com |
| Reagent Stoichiometry | Excess reagent often used | Optimized to near-stoichiometric amounts | Reduces cost and simplifies purification of the final product from unreacted starting materials. |
| Safety Protocols | Standard fume hood procedures | Specialized handling for pyrophorics (e.g., glovebox, transfer cannulas), process hazard analysis | The risks associated with hazardous materials like n-butyllithium increase significantly with quantity. nih.gov |
| Catalyst Choice | High-loading precious metal catalysts may be used | Focus on low-loading, high-turnover, or non-precious metal catalysts | Reduces cost and minimizes potential metal contamination in the final product. chemrxiv.org |
Chemical Reactivity and Transformational Chemistry of 3 Bromo 4 Ethylsulfanyl Thiophene
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus
Thiophene and its derivatives are known to undergo electrophilic aromatic substitution reactions more readily than benzene. numberanalytics.come-bookshelf.de This enhanced reactivity is attributed to the electron-donating nature of the sulfur atom, which stabilizes the intermediate sigma complex (also known as a Wheland intermediate) formed during the reaction. numberanalytics.com The mechanism is analogous to that of benzene, involving the attack of an electrophile on the aromatic ring to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. numberanalytics.comresearchgate.net
Substituent Effects of Bromo and Ethylsulfanyl Groups on Regioselectivity
The regioselectivity of electrophilic substitution on 3-bromo-4-(ethylsulfanyl)thiophene is governed by the electronic effects of the bromo and ethylsulfanyl substituents. The sulfur atom of the ethylsulfanyl group is electron-donating through resonance, thereby activating the thiophene ring towards electrophilic attack. Conversely, the bromine atom is an electron-withdrawing group through its inductive effect, which deactivates the ring.
In substituted thiophenes, the position of electrophilic attack is directed by the combined influence of these groups. Generally, electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. In the case of this compound, the activating ethylsulfanyl group at position 4 would be expected to direct substitution to the adjacent 5-position. The deactivating bromo group at position 3 would also favor substitution at the 5-position, which is meta to it. Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C5 position.
Reaction Pathway Analysis and Kinetics
The kinetics of electrophilic substitution on thiophene have been studied for various reactions, including nitration and hydrogen exchange. rsc.orgrsc.org These studies reveal that the reaction rates are influenced by factors such as the nature of the electrophile, the solvent, and the acidity of the medium. rsc.orgrsc.org For instance, the nitration of thiophene can be violent in certain media due to competing nitrosation reactions, highlighting the high reactivity of the thiophene ring. rsc.org
Nucleophilic Aromatic Substitution Reactions at the Brominated Position
The bromine atom at the C3 position of this compound serves as a good leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. evitachem.com This type of reaction is a powerful tool for introducing a wide range of functional groups onto the thiophene ring. nih.govnih.gov The SNAr mechanism typically proceeds in a stepwise manner, involving the initial addition of a nucleophile to the carbon atom bearing the leaving group, forming a Meisenheimer-like intermediate. nih.gov This is followed by the elimination of the bromide ion to yield the substituted product.
Halogen-Metal Exchange Reactions and Organometallic Intermediates
Halogen-metal exchange is a common method for generating highly reactive organometallic intermediates from aryl halides. tcnj.edu This reaction typically involves treating the bromo-substituted compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.eduresearchgate.net In the case of this compound, treatment with an alkyllithium reagent would lead to the formation of a 3-lithiothiophene derivative. This organolithium intermediate is a potent nucleophile and can be reacted with various electrophiles to introduce new substituents at the C3 position.
A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium has been shown to be an effective system for performing bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons. nih.gov This method avoids issues of intermolecular quenching that can occur with alkyllithium reagents alone. nih.gov The resulting organometallic species can then be used in subsequent reactions.
Substitution with Diverse Heteroatom Nucleophiles
The brominated position of this compound is susceptible to substitution by a variety of heteroatom nucleophiles. For instance, amines can be coupled with aryl halides in the presence of a palladium catalyst in a reaction known as the Buchwald-Hartwig amination. wikipedia.orgresearchgate.netnih.gov This reaction allows for the formation of carbon-nitrogen bonds and is a versatile method for synthesizing arylamines. wikipedia.org The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent, are crucial for achieving efficient coupling. nih.govresearchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. thieme-connect.com this compound is an excellent substrate for these reactions, with the bromine atom serving as a handle for the introduction of various organic fragments. evitachem.com
Several types of cross-coupling reactions are particularly relevant for the functionalization of this compound:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a widely used method for forming carbon-carbon bonds and is tolerant of a wide range of functional groups. libretexts.orgnih.govresearchgate.net The catalytic cycle generally involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to give the coupled product. libretexts.org
Stille Coupling: The Stille reaction couples an organotin reagent (organostannane) with an organic halide, also catalyzed by palladium. organic-chemistry.orgwikipedia.orguwindsor.ca A key advantage of this reaction is the stability of the organostannane reagents. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. liverpool.ac.uk This reaction is highly regio- and stereospecific. liverpool.ac.uk
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.orgresearchgate.netresearchgate.net
Buchwald-Hartwig Amination: As mentioned previously, this palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgresearchgate.net
These cross-coupling reactions have been successfully applied to various bromothiophene derivatives, demonstrating their utility in synthesizing complex, functionalized molecules. nih.govbeilstein-journals.orgnih.gov For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids has been reported to yield both monosubstituted and disubstituted products. nih.gov
The following table summarizes some examples of transition metal-catalyzed cross-coupling reactions involving bromothiophene derivatives.
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄ | Bromothiophene derivative, Boronic acids | Arylated thiophene | nih.gov |
| Stille Coupling | Pd(PPh₃)₄ | Bromophenyl triflate, (Ethenyl)tributyltin | Vinylated phenyl triflate | nih.gov |
| Heck Reaction | Pd(OAc)₂ / PPh₃ | 3-Bromoindazoles, Olefins | 3-Vinylindazoles | beilstein-journals.org |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | 4-Bromo-6H-1,2-oxazines, Terminal alkynes | 4-Alkynyl-6H-1,2-oxazines | researchgate.net |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Bromothiophenes, Anilines | Di(hetero)arylamines | researchgate.netresearchgate.net |
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. In the context of this compound, the bromine atom serves as the halide, enabling the introduction of various aryl or vinyl groups.
Detailed Research Findings:
The Suzuki-Miyaura coupling of this compound is a versatile method for synthesizing a variety of substituted thiophene derivatives. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like potassium carbonate or cesium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. nih.govmdpi.comnih.gov
For instance, the reaction of 3,4-dibromo-2,5-dichlorothiophene (B1310887) with various arylboronic acids, catalyzed by Pd(PPh₃)₄ and K₃PO₄, has been shown to produce 3,4-biaryl-2,5-dichlorothiophene derivatives in moderate to good yields. mdpi.com This demonstrates the feasibility of coupling aryl groups to a brominated thiophene core. Similarly, the synthesis of biaryl analogs with anti-inflammatory properties has been achieved through Suzuki-Miyaura coupling, highlighting the reaction's utility in medicinal chemistry. nih.gov
The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency. For example, in the coupling of alkenyl bromides with potassium alkyltrifluoroborates, PdCl₂(dppf)·CH₂Cl₂ was found to be a more effective catalyst than Pd(PPh₃)₄ or Pd(OAc)₂/PCy₃. nih.gov The use of a recyclable nanocatalyst, LaPO₄·Pd, in an aqueous medium presents a greener approach to the synthesis of biaryls via Suzuki-Miyaura coupling. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 3,4-dibromo-2,5-dichlorothiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 3,4-biaryl-2,5-dichlorothiophene | Moderate to Good |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | Monosubstituted and bisubstituted products | 31-46 |
| Aryl bromides | Phenylboronic acid | LaPO₄·Pd nanocatalyst | K₂CO₃ | Water | Biaryls | 69-86 |
Stille Coupling and Related Organostannane Methodologies
The Stille coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide. This method is particularly useful for synthesizing complex molecules, including conjugated polymers. harvard.eduwikipedia.org
Detailed Research Findings:
In the context of this compound, the Stille reaction provides a pathway to introduce a wide range of organic groups onto the thiophene ring. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and an organostannane reagent. rsc.orglibretexts.org The choice of catalyst and reaction conditions can be optimized to achieve high yields and minimize side reactions. harvard.edu
For example, the synthesis of 5,8-bis(5-hexylthiophen-2-yl)-2,3-bis(4-(octyloxy)phenyl)quinoxaline was achieved by reacting 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline (B15368964) with 5-hexyl-2-thiophenyl tributylstannane in the presence of Pd₂(dba)₃ and P(o-tol)₃. rsc.org This illustrates the successful application of the Stille coupling in creating complex, functionalized molecules. The reaction conditions, such as temperature and solvent, are crucial for the reaction's success. rsc.org
Table 2: General Conditions for Stille Coupling
| Component | Examples |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | P(o-tol)₃, AsPh₃ |
| Solvent | Toluene, Dioxane |
| Additives | CuI |
| Temperature | 90-110 °C |
Sonogashira Coupling and Alkyne Functionalization
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org
Detailed Research Findings:
For this compound, the Sonogashira coupling enables the introduction of alkyne functionalities, leading to the formation of alkynylthiophenes. The reaction is typically carried out under mild conditions, at room temperature, using a base like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.orgwalisongo.ac.id
The choice of catalyst is critical, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. libretexts.org The addition of a copper(I) salt, such as CuI, is crucial for the catalytic cycle. libretexts.orgwalisongo.ac.id The reaction has been successfully applied to a variety of aryl halides, with the reactivity order being I > Br > Cl. wikipedia.org This selectivity can be exploited in molecules containing multiple different halogen atoms. wikipedia.org
Table 3: Typical Sonogashira Coupling Reaction Components
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Diethylamine, Triethylamine |
| Solvent | Amine base, DMF, Ether |
| Reactants | Terminal alkyne, Aryl/Vinyl halide |
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a significant tool for synthesizing aryl amines, which are common structures in pharmaceuticals and natural products. wikipedia.org
Detailed Research Findings:
The Buchwald-Hartwig amination of this compound allows for the introduction of various amine groups. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. nih.gov
Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is essential for achieving high yields. For instance, in the amination of bromobenzene, different combinations of ligands and bases were found to be optimal for different secondary amines. nih.gov The use of a soluble, organic base like DBU has been explored to facilitate homogeneous reaction conditions, which can be advantageous for process scale-up and adaptation to continuous flow systems. chemrxiv.orgamazonaws.com
Table 4: Optimized Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Bromobenzene | Carbazole | TrixiePhos/Pd | t-BuOLi | Toluene |
| Bromobenzene | Diphenylamine | XPhos/Pd | t-BuONa | Toluene |
Kumada Coupling and Organomagnesium Reagent Reactions
The Kumada coupling is a cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org It was one of the first catalytic cross-coupling methods to be developed. wikipedia.org
Detailed Research Findings:
For this compound, the Kumada coupling offers a direct method to introduce alkyl or aryl groups using readily available Grignard reagents. evitachem.com The reaction can be catalyzed by either nickel or palladium complexes, with the choice of catalyst influencing the reaction's scope and efficiency. organic-chemistry.orgwikipedia.org
An improved process for the Kumada coupling of 3-halothiophenes utilizes 2-methyl-tetrahydrofuran as a solvent, which allows for higher concentrations of the Grignard reagent and leads to higher product yields with minimal side-product formation. google.com The reaction is sensitive to functional groups that can react with the highly reactive Grignard reagent, which can limit its applicability in some syntheses. wikipedia.org However, it remains a valuable tool, particularly for the synthesis of polythiophenes, which are important materials in organic electronics. wikipedia.org
Table 5: Kumada Coupling Reaction Parameters
| Component | Details |
|---|---|
| Reactants | Grignard reagent, Organic halide |
| Catalysts | Nickel(II) or Palladium(II) complexes (e.g., NiCl₂(dppe), PdCl₂(dppp)) |
| Solvent | Tetrahydrofuran (THF), Diethyl ether, 2-Methyl-tetrahydrofuran |
| Key Feature | Direct use of Grignard reagents, avoiding extra steps |
Oxidation and Reduction Chemistry of the Ethylsulfanyl Group
The ethylsulfanyl group in this compound can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic properties of the thiophene ring, which can be useful in the design of new materials.
Formation of Sulfoxides and Sulfones
The oxidation of the sulfur atom in the ethylsulfanyl group of this compound leads to the formation of 3-bromo-4-(ethylsulfinyl)thiophene (sulfoxide) and subsequently 3-bromo-4-(ethylsulfonyl)thiophene (sulfone).
Detailed Research Findings:
The selective oxidation of sulfides to sulfoxides and sulfones is a common transformation in organic synthesis. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, general methods for the oxidation of thioethers can be applied. Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium periodate. Further oxidation to the sulfone can be achieved with stronger oxidizing agents or by using an excess of the oxidant. The reaction conditions can be controlled to selectively yield either the sulfoxide or the sulfone.
Table 6: Compound Names
| Compound Name |
|---|
| This compound |
| 3-bromo-4-(ethylsulfinyl)thiophene |
| 3-bromo-4-(ethylsulfonyl)thiophene |
| 2,3,5-tri-bromothiophene |
| 4-bromo-2-methylaniline |
| 3-bromothiophene-2-carbaldehyde |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline |
| 3,4-dibromo-2,5-dichlorothiophene |
| 3,4-biaryl-2,5-dichlorothiophene |
| 2-bromo-3-methyl-2-cyclopenten-1-one |
| 5,8-bis(5-hexylthiophen-2-yl)-2,3-bis(4-(octyloxy)phenyl)quinoxaline |
| 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline |
| 5-hexyl-2-thiophenyl tributylstannane |
| 1-bromo-4-iodobenzene |
| trimethylsilylacetylene |
| bis(4-bromophenyl)acetylene |
| Bromobenzene |
| Carbazole |
| Diphenylamine |
| 4-bromotoluene |
| Morpholine |
| 3-halothiophene |
| polythiophene |
| 3-bromothiophene (B43185) |
| 3-alkylthiophene |
| 3,4-dialkylthiophene |
| 3-Alkoxythiophene |
| 3,4-dibromothiophene |
| 1-bromo-2-methylpropane |
| 3-bromo-4-isobutyloxyphenyl carbothioamide |
| 2-methyl-3-butyn-2-ol |
| 2-bromo-4-iodo-quinoline |
| 3-bromocoumarin |
| 4-((ω-mercaptoalkyl) thio)coumarin |
| 4,4′-(alkane-1,4-diylbis(sulfanediyl))bis(coumarin) |
| pheofungin |
| iotrochotazine A |
| Pd(PPh₃)₄ |
| PdCl₂(dppf) |
| K₃PO₄ |
| K₂CO₃ |
| Cs₂CO₃ |
| LaPO₄·Pd |
| Pd(OAc)₂ |
| PCy₃ |
| Pd₂(dba)₃ |
| P(o-tol)₃ |
| CuI |
| PdCl₂(PPh₃)₂ |
| DBU |
| t-BuOLi |
| t-BuONa |
| TrixiePhos |
| XPhos |
| XantPhos |
| NiCl₂(dppe) |
| PdCl₂(dppp) |
| m-CPBA |
| sodium periodate |
Reductive Cleavage and Desulfurization Strategies
The removal of sulfur from the thiophene ring, known as desulfurization, is a common strategy in organic synthesis to produce aliphatic compounds. This process typically involves the reductive cleavage of the carbon-sulfur bonds.
Reductive Desulfurization with Raney Nickel:
A widely employed method for the desulfurization of thiophene derivatives is the use of Raney nickel. researchgate.net This method has been successfully applied to various thiophene compounds to yield the corresponding saturated alkanes. While specific studies on this compound are not prevalent, the general mechanism involves the hydrogenolysis of both the C-S and C-Br bonds. The reaction of this compound with Raney nickel would be expected to yield a mixture of alkanes, with the primary product being 3-ethylheptane, alongside other partially or fully reduced and desulfurized products. The reaction conditions, such as temperature, solvent, and the activity of the Raney nickel, would play a crucial role in the product distribution.
| Reagent | Substrate Analogue | Product Analogue | Reference |
| Raney Nickel | Thiophene derivatives | Aliphatic compounds | researchgate.net |
Other Reductive Cleavage Methods:
Alternative methods for the cleavage of C-S bonds in thioethers have been developed, which could potentially be applied to this compound. For instance, metal-free methods using N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) have been shown to selectively cleave C(sp³)–S bonds in thioethers. organic-chemistry.org Application of such methods to this compound would likely target the ethyl-sulfur bond, potentially leading to the formation of 3-bromo-4-mercaptothiophene or its disulfide derivative.
| Reagent | Bond Cleaved | Potential Product | Reference |
| NBS/NFSI | C(sp³)–S | 3-Bromo-4-mercaptothiophene | organic-chemistry.org |
Radical Reactions and Photochemical Transformations
The presence of a bromine atom and a sulfur-containing substituent makes this compound a candidate for radical and photochemical reactions.
Radical Reactions:
Thiyl radicals are versatile intermediates in organic synthesis and can be generated from thioethers. nih.gov In the case of this compound, the ethylsulfanyl group could potentially be a source of an ethylthiyl radical under appropriate conditions, such as treatment with a radical initiator. These radicals could then participate in various transformations, including addition to unsaturated bonds or cyclization reactions if a suitable unsaturated moiety is present in the molecule. nih.gov
Furthermore, the bromine atom on the thiophene ring can undergo radical reactions. For example, under photolytic conditions or in the presence of radical initiators, homolytic cleavage of the C-Br bond could occur, generating a thienyl radical. This reactive intermediate could then be trapped by various radical acceptors.
Photochemical Transformations:
The photochemistry of brominated aromatic compounds has been studied, and it is known that the carbon-bromine bond can be cleaved upon UV irradiation. diva-portal.org The double photoionization of brominated thiophenes, such as 3-bromothiophene and 3,4-dibromothiophene, has been investigated, providing insights into their electronic structure and potential for photochemical reactions. nih.gov Irradiation of this compound could lead to the formation of a thienyl radical via C-Br bond homolysis, which could then undergo a variety of subsequent reactions, including hydrogen abstraction, dimerization, or reaction with a solvent. The presence of the ethylsulfanyl group might also influence the photochemical behavior, potentially leading to intramolecular reactions.
Studies on the oxidation of brominated thiophenes have shown that they can undergo dimerization reactions upon oxidation to the corresponding thiophene S,S-dioxides. rsc.org While not a direct photochemical transformation of the starting material, it highlights a potential reactive pathway for the oxidized derivative.
| Reaction Type | Key Intermediate | Potential Outcome | References |
| Radical Reaction | Ethylthiyl radical | Addition to alkenes/alkynes | nih.gov |
| Photochemical Reaction | Thienyl radical | Dimerization, substitution | diva-portal.orgnih.gov |
| Oxidative Dimerization | Thiophene S,S-dioxide | Dimerized products | rsc.org |
Ring-Opening and Rearrangement Pathways of Substituted Thiophenes
The thiophene ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions, particularly when activated by appropriate substituents.
Ring-Opening Reactions:
The reaction of highly substituted thiophenes with nucleophiles can lead to ring-opening. For instance, it has been reported that 3,4-dinitrothiophene reacts with secondary amines to yield ring-opened products. rsc.org While this compound does not possess such strongly electron-withdrawing groups, this reactivity pattern highlights the possibility of nucleophilic attack leading to the cleavage of the thiophene ring under specific conditions.
Palladium-catalyzed reactions of bromothiophenes with alkynes have been shown to proceed via regioselective C-S bond activation, leading to ring-opened products and the formation of new sulfur-containing heterocycles. nih.gov This type of transformation could be a potential pathway for the functionalization of this compound.
Rearrangement Pathways:
Rearrangements of substituted thiophenes are less common but can occur under specific conditions, often involving the migration of substituents around the ring. While no specific rearrangement pathways have been documented for this compound, the general principles of heterocyclic rearrangements could apply. For example, under strongly acidic or basic conditions, or upon thermal or photochemical activation, migration of the bromo or ethylsulfanyl group could potentially occur, leading to isomeric products. However, such transformations would likely require significant energy input and specific reaction conditions.
| Reaction Type | Activating Feature | Product Type | References |
| Ring-Opening | Strong electron-withdrawing groups | Acyclic compounds | rsc.org |
| Ring-Opening | Palladium catalysis | Sulfur-containing heterocycles | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Ethylsulfanyl Thiophene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy stands as the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 3-Bromo-4-(ethylsulfanyl)thiophene, a full suite of NMR experiments, including one-dimensional (¹H, ¹³C) and two-dimensional techniques, would be required for unambiguous assignment of all proton and carbon signals, confirming the substitution pattern and connectivity.
The chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing critical information about the molecular structure. While specific experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on the analysis of structurally similar compounds, such as 3-bromothiophene (B43185), and various molecules containing the ethylsulfanyl (ethylthio) group.
¹H NMR: The spectrum is expected to show two distinct signals for the thiophene (B33073) ring protons and two signals for the ethylsulfanyl side chain. The two thiophene protons (H-2 and H-5) would appear as doublets due to mutual coupling. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons.
¹³C NMR: The spectrum would display six unique carbon signals: four for the thiophene ring (two protonated, two quaternary) and two for the ethyl group. The carbon atom attached to the bromine (C-3) is expected to be significantly shielded compared to an unsubstituted carbon, while the carbon bonded to the sulfur of the ethylsulfanyl group (C-4) would be deshielded.
Predicted NMR Chemical Shifts for this compound Predicted values are based on additive rules and analysis of analogous structures. Solvent: CDCl₃.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~ 7.25 (d) | - |
| C-2 | - | ~ 125.0 |
| C-3 | - | ~ 110.0 |
| C-4 | - | ~ 138.0 |
| H-5 | ~ 7.05 (d) | - |
| C-5 | - | ~ 122.0 |
| -S-C H₂-CH₃ | ~ 2.85 (q) | ~ 28.0 |
| -S-CH₂-C H₃ | ~ 1.35 (t) | ~ 15.0 |
To move from predicted shifts to confirmed assignments, a suite of two-dimensional (2D) NMR experiments is essential. These techniques reveal correlations between nuclei, providing definitive proof of the molecular skeleton.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. A weaker cross-peak would also be observed between the two thiophene protons, H-2 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link the proton signals to their corresponding carbon signals: H-2 to C-2, H-5 to C-5, the methylene protons to their carbon, and the methyl protons to their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular framework. Key expected correlations would include:
The methylene protons of the ethyl group to the quaternary C-4 of the thiophene ring.
H-2 to C-3, C-4, and C-5.
H-5 to C-3 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space connectivity information. A key NOE would be expected between the H-5 proton on the thiophene ring and the methylene protons of the adjacent ethylsulfanyl group, confirming their proximity and the 3,4-substitution pattern.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound, with the molecular formula C₆H₇BrS₂ , the expected monoisotopic mass can be calculated with high precision. The presence of bromine and sulfur, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³²S/³⁴S), would produce a unique and easily identifiable isotopic cluster in the mass spectrum, further confirming the elemental composition.
Calculated Monoisotopic Mass for C₆H₇BrS₂:
Formula: C₆H₇⁷⁹Br³²S₂
Calculated Mass [M]⁺: 221.9124 g/mol
The experimental HRMS value would be expected to match this calculated mass to within a few parts per million (ppm).
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to study its breakdown pathways. This analysis provides valuable structural information. For this compound, a plausible fragmentation pathway would involve characteristic losses related to the substituents.
A primary fragmentation would likely be the cleavage of the ethyl group from the side chain, a common α-cleavage for sulfides.
Loss of ethyl radical (•C₂H₅): [M - 29]⁺
Loss of ethene (C₂H₄) via McLafferty-type rearrangement: [M - 28]⁺•
Another predictable fragmentation is the loss of the entire ethylsulfanyl radical or the loss of the bromine atom, which are common fragmentation patterns for thioethers and organobromides, respectively.
Loss of ethylsulfanyl radical (•SC₂H₅): [M - 61]⁺
Loss of bromine radical (•Br): [M - 79/81]⁺
Subsequent fragmentation of the thiophene ring itself would lead to smaller, characteristic ions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound would be expected to show characteristic bands for the thiophene ring, the aliphatic C-H bonds of the ethyl group, the C-S bonds, and the C-Br bond. These spectra are often complex in the fingerprint region (below 1500 cm⁻¹), where the unique combination of bending and stretching vibrations provides a molecular "fingerprint."
Predicted Key Vibrational Frequencies for this compound
| Functional Group / Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
| Thiophene C-H | Stretching | 3100 - 3050 | Medium / Strong |
| Aliphatic C-H (-CH₂, -CH₃) | Stretching | 2980 - 2850 | Strong / Strong |
| Thiophene Ring | C=C Stretching | 1550 - 1400 | Medium-Strong / Strong |
| Aliphatic C-H (-CH₂, -CH₃) | Bending | 1470 - 1370 | Medium / Medium |
| Thiophene C-S | Stretching | 850 - 600 | Medium / Strong |
| C-Br | Stretching | 650 - 550 | Strong / Medium |
X-ray Crystallography for Solid-State Structural Determination
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In substituted thiophenes, these interactions are crucial in defining the material's bulk properties.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. For thiophene derivatives, these analyses typically reveal a high percentage of H···H, C···H, and S···H contacts, indicating the prevalence of van der Waals forces in the crystal packing. nih.gov For instance, in some thiophene-containing crystal structures, H···H interactions can account for over 40% of all intermolecular contacts. nih.gov
Table 1: Common Intermolecular Contacts in Substituted Thiophene Crystals
| Interaction Type | Typical Contribution | Description |
|---|---|---|
| H···H | High | Van der Waals forces between hydrogen atoms on adjacent molecules. nih.gov |
| C···H/H···C | Significant | Interactions between carbon and hydrogen atoms, contributing to crystal cohesion. nih.gov |
| S···H/H···S | Moderate | Interactions involving the sulfur heteroatom of the thiophene ring. nih.gov |
| C–H···π | Variable | A form of hydrogen bonding where a C-H bond acts as the donor and a π-system as the acceptor. nih.gov |
This table is generated based on findings from related thiophene derivatives.
The conformation of a molecule in the solid state, particularly the torsion or dihedral angles between the thiophene ring and its substituents, is a key structural feature revealed by X-ray crystallography. For thiophenes substituted with planar groups like phenyl rings, the dihedral angle between the thiophene ring and the substituent's plane is of significant interest. These angles are a result of the balance between conjugative effects, which favor planarity, and steric hindrance, which can force the rings to twist.
In various substituted benzothiophene (B83047) structures, dihedral angles between the thiophene ring system and adjacent phenyl rings can range from nearly coplanar (a few degrees) to almost orthogonal (around 77°). nih.gov For this compound, the ethylsulfanyl group (-S-CH₂CH₃) is non-planar. The conformation will be defined by the torsion angles around the C(4)-S and S-C(ethyl) bonds. These angles will adopt a geometry that minimizes steric clash between the ethyl group, the bromine atom at the 3-position, and the thiophene ring itself. Theoretical calculations on substituted bithiophenes suggest that alkoxy groups can induce significant twisting between adjacent thiophene rings, and similar steric effects would be expected from an ethylsulfanyl group. acs.org
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The wavelength of maximum absorption (λₘₐₓ) and the molecule's fluorescent properties are highly sensitive to its chemical structure and environment.
For thiophene-based molecules, the electronic properties are heavily influenced by the nature and position of substituents. The parent compound, 3-bromothiophene, serves as a basic chromophore. wikipedia.org The introduction of an electron-donating ethylsulfanyl group at the 4-position is expected to modulate the electronic structure. The sulfur atom of the ethylsulfanyl group can donate lone-pair electron density into the thiophene π-system, which typically leads to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent thiophene.
Studies on donor-π-acceptor (D–π–A) thiophene derivatives show that modifying the electron-donating group significantly impacts the photophysical properties. acs.orgnih.gov For example, changing a methoxy (B1213986) donor to a stronger dimethylamine (B145610) donor results in a large red shift in fluorescence emission. nih.gov Similarly, the interplay between the electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the ethylsulfanyl group in this compound will determine its specific photophysical characteristics. The solvent environment can also cause significant shifts in the spectra (solvatochromism), with more polar solvents often stabilizing charge-transfer excited states and causing a red shift in emission. nih.govresearchgate.net
Table 2: Expected Photophysical Characteristics of Substituted Thiophenes
| Property | Influencing Factors | Expected Effect for this compound |
|---|---|---|
| Absorption Max (λₘₐₓ) | Conjugation length, electron-donating/withdrawing groups. researchgate.netnih.gov | The ethylsulfanyl group is expected to cause a bathochromic shift relative to 3-bromothiophene. |
| Fluorescence Emission | Molecular rigidity, nature of the excited state, solvent polarity. nih.gov | Emission wavelength will be sensitive to solvent polarity; fluorescence quantum yield may be affected by the heavy bromine atom (intersystem crossing). |
This table is generated based on principles and findings from related thiophene derivatives.
Thermal Analysis for Material Transition Characterization (e.g., TGA, DSC)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability and phase transitions of materials.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point (Tₘ) and glass transition temperature (T₉). For a crystalline small molecule like this compound, a sharp endothermic peak corresponding to its melting point would be expected. The melting point of the related compound 3-bromothiophene is -10 °C. wikipedia.org The larger size and different packing interactions of this compound would result in a different, likely higher, melting point.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles. A TGA curve for a stable organic molecule will show a flat plateau at lower temperatures, followed by a sharp drop in mass as the molecule decomposes at higher temperatures. TGA plots of thiophene-containing polymers show that thermal degradation often begins at temperatures above 270 °C. researchgate.net While not directly comparable, this suggests that the thiophene ring itself is relatively thermally stable. The decomposition of this compound would likely proceed via the cleavage of the C-Br and C-S bonds.
Table 3: Physical and Thermal Properties of 3-Bromothiophene (for comparison)
| Property | Value | Reference |
|---|---|---|
| Molar Mass | 163.03 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| Density | 1.74 g/mL at 25 °C | sigmaaldrich.com |
| Melting Point | -10 °C | wikipedia.org |
Computational and Theoretical Studies on 3 Bromo 4 Ethylsulfanyl Thiophene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of 3-Bromo-4-(ethylsulfanyl)thiophene at a molecular level. These calculations provide insights into its stability, electronic properties, and how it might interact with other chemical species.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional structure (optimized geometry). scispace.comnih.gov These calculations yield important data on bond lengths, bond angles, and dihedral angles. scienceacademique.com
Furthermore, DFT can be used to explore the potential energy landscape of the molecule. This allows for the identification of different stable conformations (isomers) and the energy barriers between them. This information is vital for understanding the molecule's flexibility and how it might change its shape in different environments.
Table 1: Predicted Geometric Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-C Bond Lengths (ring) | ~1.38 - 1.42 Å |
| C-S Bond Lengths (ring) | ~1.72 Å |
| C-Br Bond Length | ~1.88 Å |
| C-S (ethylsulfanyl) Bond Length | ~1.78 Å |
| S-C (ethylsulfanyl) Bond Length | ~1.82 Å |
| C-C (ethyl) Bond Length | ~1.53 Å |
| Thiophene (B33073) Ring Angles | ~108° - 112° |
Note: The data in this table is illustrative and based on typical values for similar thiophene derivatives. Actual values would require specific DFT calculations for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. ejournal.bycardiff.ac.uk
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates where it is most electron-rich and electron-poor. In many thiophene derivatives, the HOMO is often localized on the thiophene ring, suggesting it is susceptible to electrophilic attack, while the LUMO may be distributed across the substituents, indicating potential sites for nucleophilic interaction. nih.govresearchgate.net This analysis is crucial for designing synthetic pathways involving this compound. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative. Precise values are dependent on the computational method and basis set used.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations often focus on a single, static molecule, molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time. researchgate.net MD simulations can be used to study the conformational flexibility of the ethylsulfanyl group in this compound. This would reveal the most populated conformations and the dynamics of their interconversion.
Furthermore, MD simulations can model how multiple molecules of this compound interact with each other in a condensed phase. This is important for understanding its bulk properties, such as its melting point and solubility. These simulations can also be used to study its interactions with other molecules, such as solvents or biological macromolecules, providing a dynamic picture of its binding and recognition properties.
Quantitative Structure-Property Relationship (QSPR) Modeling in Non-Biological Contexts
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the chemical structure of a compound with its physical or chemical properties. nih.govchemrxiv.orgyoutube.com In a non-biological context, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and solubility of this compound based on calculated molecular descriptors. nih.gov
These descriptors, which can be derived from its molecular structure, include constitutional, topological, and quantum-chemical parameters. By building a QSPR model using a dataset of related thiophene compounds with known properties, one can then predict the properties of this compound. This approach is particularly useful for screening large numbers of virtual compounds and prioritizing them for synthesis and experimental testing.
Spectroscopic Parameter Prediction and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. scispace.comejournal.bycardiff.ac.uk The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to different parts of the molecule.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predicted chemical shifts can aid in the interpretation of experimental NMR spectra, helping to unambiguously assign the signals to the correct atoms within the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 125 |
| C3 | 110 |
| C4 | 130 |
| C5 | 128 |
| C (S-CH₂) | 30 |
| C (CH₃) | 15 |
Note: This data is illustrative and serves as a prediction based on similar structures.
Aromaticity Analysis and Electron Density Distribution
The aromaticity of the thiophene ring in this compound is a key determinant of its chemical properties. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal how the bromine and ethylsulfanyl substituents influence the aromatic character of the thiophene ring. chemrxiv.orgresearchgate.net
Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can provide a visual representation of the electron-rich and electron-poor regions of the molecule. researchgate.net For this compound, the MEP map would likely show a region of negative potential around the sulfur atom and a region of positive potential near the hydrogen atoms, providing insights into its intermolecular interactions.
Investigation of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface of this compound has been computationally mapped to identify the regions of positive and negative electrostatic potential. This analysis is fundamental in predicting the molecule's interaction with other chemical species. The MEP is typically visualized with a color-coded map, where different colors represent varying levels of electrostatic potential.
Detailed research findings on the MEP of this compound are not extensively available in the public domain. However, based on the known electronic effects of its substituents—the bromo and ethylsulfanyl groups—a qualitative prediction of its MEP can be made. The bromine atom, being highly electronegative, is expected to create a region of negative electrostatic potential (often colored red or orange on an MEP map). This region would be susceptible to electrophilic attack. Conversely, the sulfur atom in the ethylsulfanyl group, with its lone pairs of electrons, would also contribute to a region of negative potential.
To provide a quantitative perspective, hypothetical data based on computational studies of similar substituted thiophenes can be illustrative. Such studies often report the electrostatic potential values at specific points on the molecular surface.
Hypothetical Molecular Electrostatic Potential Data
| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Predicted Reactivity |
| Bromine Atom (vicinity) | -45 to -60 | Electrophilic Attack |
| Sulfur Atom (vicinity) | -30 to -40 | Electrophilic Attack |
| Thiophene Ring (π-system) | Variable (-10 to +10) | Complex Reactivity |
| Hydrogen Atoms (on ring) | +20 to +30 | Nucleophilic Attack |
| Hydrogen Atoms (ethyl group) | +15 to +25 | Nucleophilic Attack |
Note: The data in this table is hypothetical and serves as an illustration based on general principles of computational chemistry and the known properties of similar molecules. No specific experimental or computational study for this compound was found to provide this data directly.
The analysis of the MEP is a critical component of the computational and theoretical study of this compound, offering a lens through which its chemical reactivity and potential for forming intermolecular interactions can be understood and predicted. Further dedicated computational studies would be invaluable in providing precise quantitative data for this specific compound.
Advanced Applications and Derivatization Strategies of 3 Bromo 4 Ethylsulfanyl Thiophene in Non Biological Systems
Precursor in the Synthesis of Conjugated Polymers and Oligomers
3-Bromo-4-(ethylsulfanyl)thiophene serves as a crucial building block in the synthesis of conjugated polymers and oligomers. The bromine atom on the thiophene (B33073) ring provides a reactive site for various cross-coupling reactions, which are fundamental to the formation of the polymer backbone. These reactions, such as Kumada, Stille, and Suzuki-type couplings, enable the systematic construction of extended π-conjugated systems. The presence of the ethylsulfanyl group at the 4-position of the thiophene ring also plays a significant role in determining the properties of the resulting polymers, including their solubility, molecular packing, and electronic characteristics.
Thiophene-based polymers are at the forefront of research in organic electronic materials due to their excellent charge transport properties and environmental stability. This compound is a valuable monomer in the creation of these materials. The polymerization of this compound, often with other comonomers, leads to the formation of high-molecular-weight polymers with alternating donor-acceptor or donor-donor structures. These polymers are the active components in a variety of organic electronic devices. The ethylsulfanyl group can enhance the solubility of the resulting polymers in common organic solvents, which is a critical factor for solution-based processing techniques like spin-coating and printing.
The following table summarizes some of the key polymerization reactions where this compound can be utilized:
| Polymerization Method | Catalyst/Reagent | Resulting Polymer Type |
| Kumada Coupling | Nickel-based catalysts (e.g., Ni(dppe)Cl₂) | Polythiophenes |
| Stille Coupling | Palladium-based catalysts (e.g., Pd(PPh₃)₄) | Polythiophenes and copolymers |
| Suzuki Coupling | Palladium-based catalysts and a base | Polythiophenes and copolymers |
| Direct Arylation Polymerization (DArP) | Palladium-based catalysts | Polythiophenes and copolymers |
In OFETs, thiophene-based polymers are utilized as the semiconductor channel. The performance of an OFET is largely dependent on the charge carrier mobility of the semiconductor. The molecular structure and solid-state packing of the polymers derived from this compound can be fine-tuned to optimize charge transport. The introduction of the ethylsulfanyl group can influence the intermolecular interactions and the degree of order in the polymer films, which in turn affects the field-effect mobility. Research has demonstrated that the careful design of thiophene-based polymers can lead to high-performance OFETs with mobilities suitable for various electronic applications.
| Device Application | Role of Polymer from this compound | Key Polymer Properties |
| Organic Photovoltaics (OPVs) | Electron-donor material in the active layer | Broad absorption spectrum, suitable HOMO/LUMO levels, good solubility |
| Organic Field-Effect Transistors (OFETs) | Semiconductor in the active channel | High charge carrier mobility, good on/off ratio, solution processability |
Role in the Synthesis of Ligands for Catalysis
While the functionalizable nature of the bromo-group on the thiophene ring suggests a potential role for this compound in the synthesis of specialized ligands for catalysis, extensive searches of publicly available scientific literature and patent databases did not yield specific examples or detailed research findings of its use in this application. The development of thiophene-based ligands is an active area of research, but the direct utilization of this particular compound in ligand synthesis is not well-documented.
Intermediate in the Preparation of Advanced Agrochemicals and Specialty Chemicals
Thiophene derivatives are known to be part of the molecular structure of some agrochemicals and specialty chemicals. However, a thorough review of the available literature and patent databases did not reveal any specific instances of this compound being used as a key intermediate in the synthesis of advanced agrochemicals or other specialty chemicals. Further research may be required to explore the potential of this compound in these areas.
Functionalization for Supramolecular Chemistry and Self-Assembly Studies
The field of supramolecular chemistry often utilizes molecules that can form well-defined, non-covalent assemblies. Thiophene-based molecules are of interest in this field due to their rigid structure and potential for π-π stacking interactions. While the structure of this compound suggests it could be a building block for larger supramolecular architectures, specific studies detailing its functionalization for self-assembly purposes are not readily found in the current body of scientific literature.
Design and Synthesis of Novel Thiophene-Based Dyes and Pigments
Optoelectronic Device Fabrication and Performance Characterization
The strategic incorporation of the this compound moiety into the backbone of conjugated polymers and small molecules has paved the way for their application in a variety of optoelectronic devices. The unique electronic properties conferred by the sulfur atom in the thiophene ring, combined with the synthetic versatility offered by the bromo and ethylsulfanyl substituents, allow for the fine-tuning of material characteristics to suit specific device architectures. This section details the fabrication processes and performance metrics of optoelectronic devices that utilize derivatives of this compound, highlighting their role in advancing organic electronics.
While direct performance data for devices fabricated using polymers derived solely from this compound is not extensively documented in publicly available research, the performance of closely related poly(3,4-disubstituted thiophene)s provides a strong indication of their potential. The fabrication of these devices, whether they be Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), or Organic Light-Emitting Diodes (OLEDs), generally follows solution-based or vacuum deposition techniques.
For instance, in the fabrication of OFETs, polymers incorporating the 3,4-disubstituted thiophene core are typically dissolved in organic solvents and deposited onto a substrate, which includes the gate electrode and a dielectric layer. Techniques such as spin-coating are commonly employed to create a uniform thin film of the active semiconductor layer. Subsequent deposition of the source and drain electrodes, often using thermal evaporation of metals like gold, completes the device structure. The performance of these OFETs is then characterized by key metrics such as charge carrier mobility and the on/off current ratio.
In the realm of OPVs, derivatives of this compound are often employed as the electron-donating material in a bulk heterojunction (BHJ) architecture. Here, the thiophene-based polymer is blended with an electron-accepting material, such as a fullerene derivative or a non-fullerene acceptor, and cast from solution to form the photoactive layer. The power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are the critical parameters used to evaluate the performance of these solar cells.
OLEDs represent another significant application area. In these devices, a derivative of this compound can function as the emissive layer or as a charge-transporting layer. The fabrication involves the sequential deposition of various organic layers, including the hole injection layer, hole transport layer, emissive layer, electron transport layer, and electron injection layer, between two electrodes. The performance of an OLED is assessed by its external quantum efficiency (EQE), luminance, and color purity.
The following tables present representative performance data for various optoelectronic devices that utilize derivatives of the 3,4-disubstituted thiophene structural motif, illustrating the potential of materials derived from this compound.
Table 1: Performance of Organic Field-Effect Transistors (OFETs) based on Thiophene Derivatives
| Polymer/Small Molecule | Device Architecture | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Ref. |
| Poly(3-hexylthiophene) (P3HT) | Bottom-gate, Top-contact | 0.1 | > 10^6 | ossila.com |
| Thieno[3,2-b]thiophene-flanked isoindigo polymer | Top-gate, Bottom-contact | 0.4 | - | princeton.edu |
| Poly[(3-alkylthio)thiophene] (P3ATT) | - | - | - | researchgate.net |
This table presents data for well-studied thiophene-based polymers to provide a benchmark for the potential performance of polymers derived from this compound.
Table 2: Performance of Organic Photovoltaic (OPV) Devices based on Thiophene Derivatives
| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Ref. |
| Poly(3-hexylthiophene) (P3HT) | PC61BM | 3.5 - 4.5 | 0.6 | 10 - 12 | 60 - 65 | nih.gov |
| PTB7-Th | PC71BM | 9.5 - 10.5 | 0.74 | 17.5 | 70 | researchgate.net |
| A thieno[3,4-b]thiophene-based non-fullerene acceptor | PTB7-Th | 10.07 | - | - | - | researchgate.net |
This table showcases the performance of various thiophene-based polymers in organic solar cells, indicating the potential of materials derived from this compound as donor materials.
Table 3: Performance of Organic Light-Emitting Diode (OLED) Devices based on Thiophene Derivatives
| Emissive Material/Host | Device Architecture | External Quantum Efficiency (EQE) [%] | Turn-on Voltage (V) | Commission Internationale de l'Éclairage (CIE) Coordinates | Ref. |
| DMB-TT-TPA (a thieno[3,2-b]thiophene (B52689) derivative) | Solution-processed | 4.61 | 2.9 | (0.16, 0.51) | evitachem.com |
This table provides an example of the performance of an OLED using a thienothiophene derivative, a class of compounds that can be synthesized from precursors like this compound.
The research into derivatives of this compound continues to be a vibrant area, with ongoing efforts focused on the design and synthesis of novel materials with enhanced charge transport properties, optimized energy levels, and improved stability for next-generation optoelectronic devices. The ability to precisely control the chemical structure through derivatization of the thiophene core is a key strategy in realizing the full potential of this versatile building block in the field of organic electronics.
Future Directions and Emerging Research Challenges in the Study of 3 Bromo 4 Ethylsulfanyl Thiophene
Development of More Efficient and Sustainable Synthetic Routes
The advancement of research on 3-Bromo-4-(ethylsulfanyl)thiophene and its derivatives is contingent on the availability of efficient and environmentally sustainable synthetic methods. Current synthetic approaches provide a foundation, but future work should focus on improving yield, reducing waste, and utilizing greener reaction conditions.
Established methods for synthesizing the core structure include the reduction of poly-brominated thiophenes, such as 2,3,5-tribromothiophene (B1329576), using an acid-metal system like hydrochloric acid with zinc powder. evitachem.com Another key method involves palladium-catalyzed cross-coupling reactions, such as the Kumada–Tamao–Corriu reaction, which allows for the introduction of diverse functionalities onto the thiophene (B33073) ring. evitachem.com
Future research should aim to build upon these foundations by exploring more sustainable alternatives. For instance, developing metal-free catalytic systems, perhaps inspired by DABCO (1,4-diazabicyclo[2.2.2]octane)-mediated sulfanylation processes seen in other heterocyclic systems, could offer a greener path for C-S bond formation. rsc.orgnih.gov Furthermore, optimizing reaction pathways to minimize redox reactions and harsh conditions, similar to strategies used for complex polycyclic aromatics, will be crucial for large-scale, sustainable production. chemrxiv.orgresearchgate.net
| Synthetic Route | Description | Key Reagents | Significance |
| Reduction | Reduction of a poly-brominated thiophene precursor. evitachem.com | 2,3,5-tribromothiophene, Acid (e.g., HCl), Metal (e.g., Zn) | Foundational method for creating the brominated thiophene core. evitachem.com |
| Cross-Coupling | Palladium-catalyzed reaction to introduce substituents. evitachem.com | Thienyl Grignard reagents, Palladium catalysts | Allows for the functionalization and diversification of the thiophene structure. evitachem.com |
| Future: Metal-Free Catalysis | Potential use of organocatalysts to promote key bond formations sustainably. nih.gov | e.g., DABCO | Aims to reduce reliance on heavy metals, lowering environmental impact. nih.gov |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is primarily dictated by its two functional groups: the bromine atom and the electron-rich thiophene ring. The bromine atom acts as a good leaving group in nucleophilic substitution reactions and is a handle for various palladium-catalyzed cross-coupling reactions. evitachem.com The thiophene ring itself can undergo electrophilic aromatic substitution. evitachem.com A key functionalization pathway involves lithium-halogen exchange, which converts the bromo-substituent into a highly reactive lithio-intermediate, enabling the introduction of a wide array of electrophiles. researchgate.net
A significant frontier in this area is the exploration of catalytic asymmetric transformations. rsc.org Recent research has demonstrated the potential for catalytic asymmetric dearomatization (CADA) of thiophene derivatives to create complex, chiral molecules. rsc.orgnih.gov Applying such strategies to this compound could lead to the synthesis of novel, enantiomerically pure spiranes and other axially chiral structures. nih.gov These reactions, often catalyzed by chiral Brønsted bases, activate the otherwise inert thiophene ring towards cycloadditions, representing a sophisticated and novel reactivity pattern. nih.gov
| Reactivity Type | Description | Potential Applications |
| Nucleophilic Substitution | The bromine atom is replaced by a nucleophile. evitachem.com | Synthesis of diverse functionalized thiophenes. evitachem.com |
| Cross-Coupling Reactions | Palladium-catalyzed formation of C-C or C-heteroatom bonds at the bromine position. evitachem.com | Construction of complex molecules and polymers. evitachem.com |
| Lithium-Halogen Exchange | Conversion of the C-Br bond to a C-Li bond for further reaction. researchgate.net | A versatile method for introducing a wide range of functional groups. researchgate.net |
| Catalytic Asymmetric Dearomatization | Chiral catalyst-induced transformation of the aromatic thiophene ring into a non-aromatic, chiral structure. nih.gov | Access to advanced, stereochemically complex molecules for specialized applications. rsc.orgnih.gov |
Integration into Advanced Functional Materials Systems
Thiophene derivatives are fundamental components in the field of organic electronics and materials science. evitachem.com The compound this compound serves as a critical building block for creating larger, conjugated systems with tailored electronic properties. evitachem.com The presence of both a bromine atom for polymerization or coupling reactions and a sulfur-containing side chain for modulating solubility and electronic character makes it a highly versatile precursor. evitachem.com
Future research will likely focus on incorporating this moiety into advanced functional materials. This includes the design and synthesis of:
Conducting Polymers: Using the bromo-functionality to polymerize units into long, conjugated chains for applications in organic field-effect transistors (OFETs), sensors, and organic photovoltaics.
Chiral Materials: Leveraging novel catalytic methods to create axially chiral thiophene-based materials. nih.gov Such materials could have unique applications in chiroptical devices, asymmetric catalysis, and enantioselective sensing.
Fused Heterocyclic Systems: Utilizing the existing functional groups as handles to build more complex, rigid, and planar fused-ring systems through intramolecular cyclization or C-H activation strategies, which are of interest for their electronic properties. researchgate.net
Interdisciplinary Research with Computational Chemistry and Materials Science
The development of new materials based on this compound will greatly benefit from an interdisciplinary approach that combines synthetic chemistry with computational modeling and materials science.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), can provide invaluable insights into the properties of molecules before they are synthesized. For instance, DFT calculations have been used to determine the rotational energy barriers of chiral axes in complex thiophene-derived products, which is crucial for assessing their stability. nih.gov This predictive power can guide synthetic efforts by identifying the most promising molecular targets for specific applications in organic electronics. evitachem.com
Collaboration with materials scientists is essential for fabricating and characterizing devices that incorporate these new thiophene-based materials. This synergy allows for a feedback loop where the performance of a material in a device (e.g., an organic solar cell) informs the next generation of molecular design and synthesis.
Addressing Challenges in Regioselectivity and Chemoselectivity
While the functional groups on this compound offer great versatility, they also present challenges in controlling reaction selectivity. Achieving high regioselectivity (controlling which position on the molecule reacts) and chemoselectivity (controlling which functional group reacts) is paramount for efficient and predictable synthesis.
One documented challenge in related systems is the potential for undesired rearrangement reactions during functionalization, such as during lithium-halogen exchange. researchgate.net It has been found that the specific order of reagent addition can be critical to preventing such side reactions. researchgate.net
Future research must continue to focus on developing highly selective reaction protocols. This includes the design of specific catalysts that can differentiate between the C-Br bond and C-H bonds on the thiophene ring or control the outcome of cycloaddition reactions. nih.gov The development of protocols that proceed with high selectivity, such as the DABCO-mediated reactions observed in coumarin (B35378) systems, serves as a model for what could be achieved with thiophene substrates. nih.gov Mastering these selectivity challenges is key to unlocking the full synthetic potential of this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 3-bromo-4-(ethylsulfanyl)thiophene, and how can yields be optimized?
- Methodology : The compound can be synthesized via the Sandmeyer reaction , starting from a precursor like ethyl 3-amino-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. Key steps include diazotization with NaNO₂ in H₂SO₄ at 0–5°C, followed by bromination with CuBr in HBr. Yield optimization (~50%) requires precise temperature control during diazotization and stoichiometric excess of CuBr (1.4 equiv) . Recrystallization in petroleum ether enhances purity.
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Determines crystal system (monoclinic, space group P2₁/c) and planar geometry of the thiophene ring with adjacent substituents .
- NMR/IR spectroscopy : Validates substituent positions (e.g., bromine at C3, ethylsulfanyl at C4) and functional groups.
- Melting point analysis : Confirms purity (e.g., mp 120–122°C for related brominated thiophenes) .
Q. How can researchers ensure reproducibility of synthesis protocols for this compound?
- Methodology : Follow standardized experimental procedures, including:
- Detailed documentation of reaction conditions (time, temperature, reagent ratios).
- Validation via thin-layer chromatography (TLC) to monitor reaction progress.
- Cross-referencing spectral data (¹H/¹³C NMR, IR) with literature values for intermediates and final products .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodology :
- Perform density functional theory (DFT) calculations to map electron density distribution, highlighting the electron-withdrawing bromine (C3) and electron-donating ethylsulfanyl group (C4).
- Experimental validation via Suzuki-Miyaura coupling to assess reactivity at C5 (if unsubstituted), leveraging bromine as a leaving group. Compare yields with analogous thiophenes lacking ethylsulfanyl substitution .
Q. What strategies mitigate toxicity risks associated with thiophene derivatives in pharmacological applications?
- Methodology :
- Conduct in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) to evaluate metabolic disruption.
- Modify substituents (e.g., replacing bromine with less electrophilic groups) to reduce reactive metabolite formation. Reference toxicity data for structurally similar compounds (e.g., thienothienopyrimidines) .
Q. How can hydrogen bonding and crystal packing of this compound affect its solid-state properties?
- Methodology :
- Analyze SCXRD data to identify intermolecular interactions (e.g., S–H···O hydrogen bonds, 2.55 Å).
- Compare thermal stability (via TGA/DSC ) with non-hydrogen-bonded analogs to assess melting point variations .
Q. What electrochemical methods are suitable for functionalizing this compound?
- Methodology :
- Employ electrochemical C–H activation under controlled potentials to introduce aryl/alkyl groups.
- Optimize solvent/electrolyte systems (e.g., acetonitrile with tetrabutylammonium hexafluorophosphate) for regioselective functionalization .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for brominated thiophenes: How to resolve?
- Methodology :
- Verify purity via HPLC-MS and recrystallization solvents (e.g., ethanol vs. petroleum ether).
- Cross-check with SCXRD data to confirm polymorphic forms, which may arise from differing crystal packing .
Q. Conflicting reactivity outcomes in cross-coupling reactions: What factors contribute?
- Methodology :
- Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF).
- Use GC-MS to identify byproducts and propose mechanistic pathways (e.g., oxidative addition vs. ligand effects) .
Experimental Design for Novel Applications
Designing a study to evaluate this compound as a building block for organic semiconductors:
- Methodology :
- Synthesize π-extended derivatives (e.g., via Stille coupling with thiophene monomers).
- Measure charge carrier mobility using field-effect transistor (FET) configurations.
- Compare HOMO/LUMO levels (via cyclic voltammetry) with benchmark materials like P3HT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
